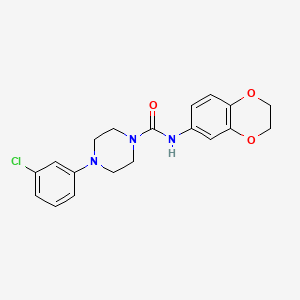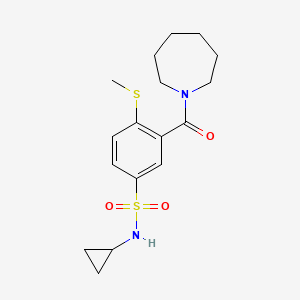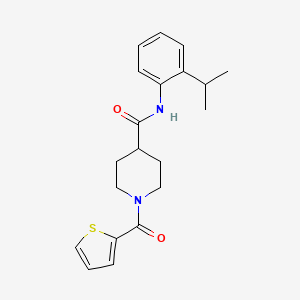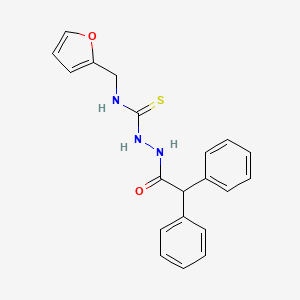
4-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives involves multiple steps, including the alkylation of piperazine, acidulation, and subsequent reactions to introduce specific functional groups. For instance, the synthesis of related compounds often starts from basic piperazine and involves reactions with chloroacetylation and substituted phenylpiperazine (Patel & Patel, 2010). Another method described the synthesis from 2,6-dichloro-nitrobenzene, showcasing the versatility in approaches to synthesizing piperazine derivatives (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for understanding their interaction with biological targets. Molecular orbital methods, such as AM1, have been used to analyze the conformational space and predict the energetic stability of various conformers, which is essential for their biological activity (Shim et al., 2002). Such analyses help in the development of pharmacophore models for receptor binding.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions that modify their properties and enhance their biological activities. For example, nucleophilic substitution reactions have been employed to synthesize novel compounds with significant antibacterial and antifungal activities (Mishra & Chundawat, 2019). These reactions are crucial for tailoring the chemical properties of the compounds to target specific biological pathways.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on closely related compounds reveal that even minor changes in molecular structure can significantly affect their physical properties and intermolecular interactions, as seen in various crystallographic analyses (Mahesha et al., 2019).
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-14-2-1-3-16(12-14)22-6-8-23(9-7-22)19(24)21-15-4-5-17-18(13-15)26-11-10-25-17/h1-5,12-13H,6-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYSNQUCZGPHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl 7-methyl 5-(2-furyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4736955.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B4736993.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline](/img/structure/B4736996.png)
![methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4736997.png)

![N-(5-methyl-3-isoxazolyl)-4-({[(4-nitrophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4737008.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4737018.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4737025.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4737029.png)


